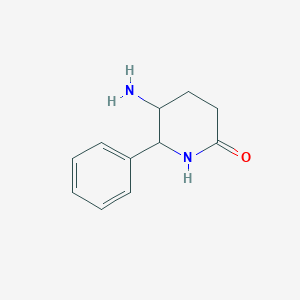

5-Amino-6-phenylpiperidin-2-one

Description

Properties

IUPAC Name |

5-amino-6-phenylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9-6-7-10(14)13-11(9)8-4-2-1-3-5-8/h1-5,9,11H,6-7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFJIBKJLGSOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-phenylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts. This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction . Another approach involves the use of amination and cyclization reactions to introduce the amino and phenyl groups into the piperidine ring .

Industrial Production Methods

Industrial production of 5-Amino-6-phenylpiperidin-2-one typically involves large-scale hydrogenation processes using palladium or rhodium catalysts. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-phenylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is commonly used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted piperidinones, oxo derivatives, and reduced forms of the compound .

Scientific Research Applications

5-Amino-6-phenylpiperidin-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-6-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in the Piperidinone Family

5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS 1909308-61-7)

- Structure : Features a hydroxymethyl (-CH2OH) and phenyl group at position 3.

- Molecular Formula: C12H15NO2 (MW: 205.25 g/mol).

- Key Differences: Substituent type: Hydroxymethyl vs. amino group in the target compound. Substituent position: Both groups at position 5 vs. amino at 5 and phenyl at 6 in the target compound.

- Applications : Used in pharmaceuticals and material science due to its polar hydroxymethyl group, which enhances solubility and interaction with biological targets .

1-(5-Amino-2-methylphenyl)piperidin-2-one (CAS 941868-25-3)

- Structure: Amino group on a methyl-substituted phenyl ring attached to the piperidinone nitrogen.

- Key Differences: Substituent placement: Amino group on the aromatic ring rather than the piperidine core.

Lactam Derivatives with Varying Ring Sizes

3-Amino-3-methylpyrrolidin-2-one

- Structure: Five-membered pyrrolidinone ring with amino and methyl groups at position 3.

- Molecular Formula : C5H10N2O (MW: 114.15 g/mol).

- Reactivity: Shorter ring may enhance electrophilicity of the carbonyl group, influencing reactivity in nucleophilic additions .

Pyridinone-Based Analogues

6-Amino-5-nitropyridin-2-one (CAS 211555-30-5)

- Structure: Pyridinone (six-membered aromatic ring with one ketone) with amino (C6) and nitro (C5) groups.

- Molecular Formula : C5H5N3O3 (MW: 155.11 g/mol).

- Key Differences: Aromaticity: Pyridinone is aromatic, whereas piperidinone is non-aromatic. Functional groups: Nitro group (electron-withdrawing) vs. phenyl (electron-donating) in the target compound. Applications: Nitro groups are often used as synthetic intermediates for reduction to amines, suggesting utility in multi-step synthesis pathways .

Physicochemical and Functional Group Comparisons

Biological Activity

5-Amino-6-phenylpiperidin-2-one, a compound characterized by its unique piperidinone structure, has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This compound is notable for its potential biological activities, including interactions with specific molecular targets such as enzymes and receptors, which may lead to therapeutic applications in treating neurological disorders and other conditions.

Chemical Structure and Properties

The chemical structure of 5-Amino-6-phenylpiperidin-2-one features a piperidinone ring with an amino group at the 5-position and a phenyl group at the 6-position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable building block in organic synthesis.

| Property | Description |

|---|---|

| Molecular Formula | C11H14N2O |

| Molecular Weight | 190.24 g/mol |

| Structure | Structure |

The mechanism of action of 5-Amino-6-phenylpiperidin-2-one involves its ability to interact with various biological macromolecules. It can modulate the activity of enzymes or receptors, potentially acting as an inhibitor or activator. This interaction is facilitated by the compound's chiral nature, allowing it to fit into the active sites of its targets with high specificity.

Research Findings

- Antimicrobial Activity : Preliminary studies suggest that 5-Amino-6-phenylpiperidin-2-one exhibits antimicrobial properties, which could be beneficial in developing new antibiotics.

- Anticancer Potential : Research indicates that this compound may have anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells.

- Neurological Applications : The compound has been investigated for its potential use in treating neurological disorders due to its ability to interact with neurotransmitter systems .

- Antipsychotic Activity : Some studies have explored the compound's potential antipsychotic effects, particularly its interaction with serotonin receptors, which are crucial in managing schizophrenia and other mental health disorders .

Study on Anticancer Effects

A study conducted by researchers focused on the anticancer properties of 5-Amino-6-phenylpiperidin-2-one. The results indicated that the compound significantly inhibited the growth of certain cancer cell lines through apoptosis mechanisms.

Neurological Disorder Investigation

In another study, the compound was tested for its effects on neurodegenerative models. Results showed promising outcomes in improving cognitive functions in animal models of Alzheimer's disease.

Q & A

Q. What are the established synthetic routes for 5-Amino-6-phenylpiperidin-2-one, and what analytical techniques are critical for validating its purity and structure?

- Methodological Answer : Synthetic routes typically involve cyclization of phenyl-substituted precursors or reductive amination. Key validation techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing amine protons at δ 1.8–2.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmacological studies).

- Mass Spectrometry (MS) : For molecular weight verification (e.g., [M+H]⁺ peak at m/z 217.2).

Example workflow: Synthesize via Buchwald-Hartwig coupling, purify via column chromatography, and validate using a trifluoroacetic acid-based HPLC gradient .

Q. How should researchers conduct a literature review to identify gaps in the current understanding of 5-Amino-6-phenylpiperidin-2-one’s physicochemical properties?

- Methodological Answer :

- Use databases (PubMed, SciFinder) with search terms like "5-Amino-6-phenylpiperidin-2-one solubility" or "stability under acidic conditions."

- Apply the PEO framework (Population: compound; Exposure: experimental conditions; Outcome: properties like logP or pKa) to structure queries .

- Document search strategies (e.g., inclusion/exclusion criteria) to avoid bias and ensure reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to assess the pharmacological activity of 5-Amino-6-phenylpiperidin-2-one while controlling for off-target effects?

- Methodological Answer :

- PICOT Framework :

- Population : Target enzyme (e.g., kinase X).

- Intervention : Compound concentration (e.g., IC50 determination).

- Comparison : Positive controls (e.g., known inhibitors) and vehicle controls.

- Outcome : Inhibition efficacy (% activity reduction).

- Time : Incubation duration (e.g., 24–72 hours).

- Use orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance) to confirm target specificity .

Q. What strategies are recommended for resolving contradictions in reported biological activities of 5-Amino-6-phenylpiperidin-2-one across different studies?

- Methodological Answer :

- Systematic Review : Compare variables like assay conditions (pH, temperature), cell lines, or compound batch purity using tools like PRISMA guidelines .

- Replicate Key Experiments : Test conflicting results under standardized protocols (e.g., fixed 10 µM concentration in DMEM media).

- Meta-Analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., solvent effects from DMSO) .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of 5-Amino-6-phenylpiperidin-2-one with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., docking score ≤ -7.0 kcal/mol suggests strong affinity).

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å indicates stable binding).

- Validate predictions with experimental mutagenesis (e.g., alanine scanning of key residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.